2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropylmethoxy group, a fluorophenyl group, and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Introduction of the Fluorophenyl Group: The cyclopropylmethoxy halide is then reacted with a fluorophenyl compound under suitable conditions to introduce the fluorophenyl group.
Formation of the Dioxaborolane Moiety: The final step involves the reaction of the intermediate with a boronic acid derivative to form the dioxaborolane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the boronic ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in cross-coupling reactions, where it acts as a key intermediate in the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 4-(Cyclopropylmethoxy)-2-nitroaniline
- 3-[Cyclopropylmethoxy)methyl]pyrrolidine
Uniqueness
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropylmethoxy group, a fluorophenyl group, and a dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are not commonly found in other similar compounds, making it a valuable intermediate in various chemical and biological applications.
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-14(13(18)9-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLJNIWRMCSUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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